

4-Ethyl-1,3-dioxolan-2-one material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethyl-1,3-dioxolan-2-one**

Cat. No.: **B1220457**

[Get Quote](#)

Technical Support Center: 4-Ethyl-1,3-dioxolan-2-one

This technical support center provides essential information, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with **4-Ethyl-1,3-dioxolan-2-one** (CAS No. 4437-85-8).

Material Safety Data Sheet (MSDS) Overview

Synonyms: 1,2-Butylene carbonate, 4-Et-DIO, Butylene carbonate

Chemical Formula: $C_5H_8O_3$

Molecular Weight: 116.12 g/mol

Physical and Chemical Properties

Property	Value	Source
Physical State	Colorless liquid	TCI
Boiling Point	238.7 °C at 760 mmHg	Guidechem[1]
	74 °C at 1.3 mmHg	TCI
Melting Point	-45 °C	Guidechem[1]
Flash Point	128.4 °C	Guidechem[1]
Density	1.107 g/cm ³	Guidechem[1]
Refractive Index	1.426 - 1.428	Guidechem[1]
Vapor Pressure	0.0±0.5 mmHg at 25°C (Predicted)	Guidechem[1]

Hazard Identification and Safety Information

Hazard Statement	Precautionary Statement	Pictogram	Signal Word
H319: Causes serious eye irritation	P264: Wash skin thoroughly after handling.	GHS07 (Exclamation mark)	Warning
P280: Wear eye protection/face protection.			
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	P337+P313: If eye irritation persists: Get medical advice/attention.		

Toxicity Data (for the closely related 4-Methyl-1,3-dioxolan-2-one)

Note: Specific LD50/LC50 data for **4-Ethyl-1,3-dioxolan-2-one** is not readily available. The following data for 4-Methyl-1,3-dioxolan-2-one can be used for preliminary hazard assessment, but caution is advised due to potential differences in toxicity.

Route of Exposure	Species	Value	Source
Oral LD50	Rat	> 5000 mg/kg body weight	Publisso[2]
Dermal LD50	Rabbit	> 24,000 mg/kg body weight	Publisso[2]
Inhalation (8 hours)	Rat	No lethal effects at saturated atmosphere at 20°C	Publisso[2]
Subcutaneous LD50	Mouse	~19,000 mg/kg body weight	Publisso[2]
Subcutaneous LD50	Rat	~13,000 mg/kg body weight	Publisso[2]
Intraperitoneal LD50	Mouse	~2,100 mg/kg body weight	Publisso[2]

Experimental Protocols

Synthesis of 4-Ethyl-1,3-dioxolan-2-one from 1,2-Butanediol

This protocol describes a general procedure for the synthesis of cyclic carbonates from diols.

Materials:

- 1,2-Butanediol
- A suitable carbonyl source (e.g., ethyl chloroformate, triphosgene, or CO₂ with a catalyst)
- An appropriate base (e.g., pyridine, triethylamine) if using a chloroformate
- Anhydrous solvent (e.g., dichloromethane, toluene)
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-butanediol in the anhydrous solvent.
- Reagent Addition:
 - Using Ethyl Chloroformate: Cool the solution to 0 °C in an ice bath. Slowly add the base, followed by the dropwise addition of ethyl chloroformate.
 - Using CO₂: In a pressure vessel, combine the diol with a suitable catalyst (e.g., a metal-based or organocatalyst) and pressurize with CO₂. Heat the reaction mixture as required by the catalyst system.
- Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up:
 - Once the reaction is complete, cool the mixture to room temperature.
 - If a base was used, filter the mixture to remove the resulting salt.
 - Wash the organic layer with water and brine.
 - Dry the organic layer over an anhydrous drying agent.
 - Remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by vacuum distillation.[\[3\]](#)[\[4\]](#)

Troubleshooting Guides and FAQs

Synthesis and Purification

Q1: The yield of my **4-Ethyl-1,3-dioxolan-2-one** synthesis is low. What are the possible causes and solutions?

A1:

- Incomplete Reaction: Ensure all reagents are of high purity and anhydrous. Moisture can consume some of the starting materials. Monitor the reaction until completion using TLC or GC-MS.
- Side Reactions: The formation of polymeric byproducts can occur, especially at high temperatures.^[5] Consider using a milder catalyst or lower reaction temperature.
- Inefficient Purification: Product loss can occur during work-up and purification. Ensure efficient extraction and careful distillation.

Q2: How can I effectively purify **4-Ethyl-1,3-dioxolan-2-one**?

A2:

- Vacuum Distillation: Due to its relatively high boiling point at atmospheric pressure, purification is best achieved by distillation under reduced pressure to prevent thermal decomposition.^{[3][4]}
- Column Chromatography: For small-scale purification or removal of closely boiling impurities, column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate) can be effective.^[6]

Q3: My purified product contains impurities. How can I identify them?

A3:

- NMR Spectroscopy: ^1H and ^{13}C NMR spectroscopy are powerful tools for identifying impurities.^{[1][7][8]} Common impurities might include residual starting materials, solvent, or side-products from the synthesis.
- GC-MS Analysis: GC-MS can separate and identify volatile impurities.^[9]

Handling and Storage

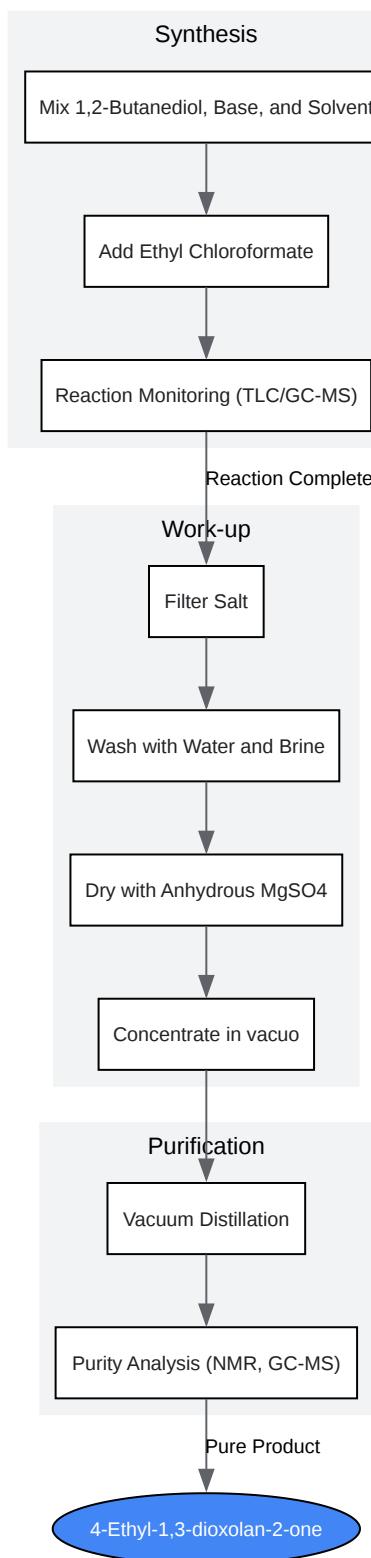
Q4: I've noticed my **4-Ethyl-1,3-dioxolan-2-one** is degrading over time. What is the cause and how can I prevent it?

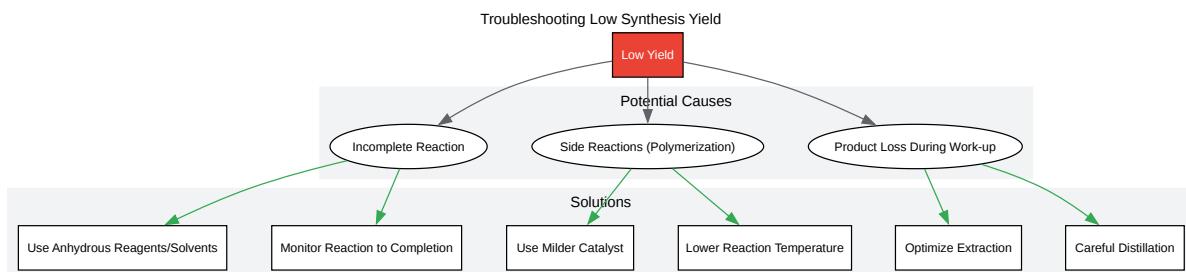
A4:

- Hydrolysis: Cyclic carbonates like **4-Ethyl-1,3-dioxolan-2-one** are susceptible to hydrolysis, especially in the presence of acid or base, which can open the ring to form 1,2-butanediol and carbon dioxide.[10][11] Store the compound under anhydrous conditions and away from acidic or basic contaminants.
- Thermal Decomposition: Although relatively stable, prolonged exposure to high temperatures can lead to decomposition.[5] Store in a cool, dry place.

Experimental Applications

Q5: I am using **4-Ethyl-1,3-dioxolan-2-one** as an electrolyte additive in a lithium-ion battery, but the performance is not as expected. What could be the issue?


A5:


- Impurity Effects: Trace amounts of water or other impurities can negatively impact the formation of a stable solid electrolyte interphase (SEI) on the electrodes, leading to poor battery performance.[12] Ensure the purity of the additive.
- Concentration Optimization: The concentration of the additive is crucial for optimal performance. You may need to screen a range of concentrations to find the best balance for your specific battery chemistry.
- Electrolyte Compatibility: Ensure that **4-Ethyl-1,3-dioxolan-2-one** is compatible with the other components of your electrolyte system (e.g., salts and other solvents).

Visualizations

Experimental Workflow: Synthesis and Purification

Synthesis and Purification of 4-Ethyl-1,3-dioxolan-2-one

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-ETHYL-1,3-DIOXOLAN-2-ONE(4437-85-8) 1H NMR [m.chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Purification [chem.rochester.edu]
- 4. How To [chem.rochester.edu]
- 5. Thermal Degradation of Polymers at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. epfl.ch [epfl.ch]
- 9. lcms.cz [lcms.cz]

- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. dalspace.library.dal.ca [dalspace.library.dal.ca]
- To cite this document: BenchChem. [4-Ethyl-1,3-dioxolan-2-one material safety data sheet (MSDS)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1220457#4-ethyl-1-3-dioxolan-2-one-material-safety-data-sheet-msds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com